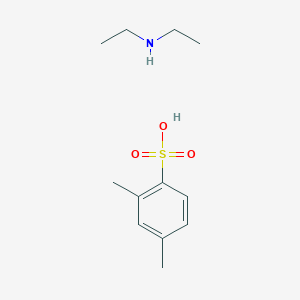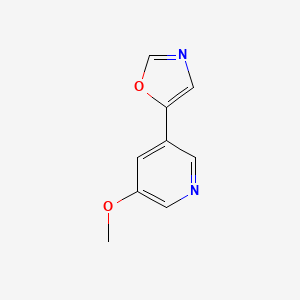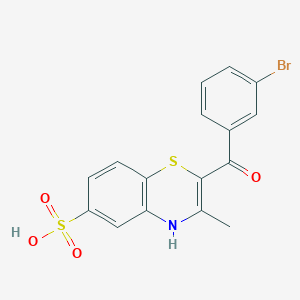![molecular formula C15H22ClNO4Si B14244544 1-(2-Nitrophenyl)ethyl 5-[chloro(dimethyl)silyl]pentanoate CAS No. 404353-10-2](/img/structure/B14244544.png)
1-(2-Nitrophenyl)ethyl 5-[chloro(dimethyl)silyl]pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Nitrophenyl)ethyl 5-[chloro(dimethyl)silyl]pentanoate is a complex organic compound with a unique structure that combines a nitrophenyl group, an ethyl chain, and a silyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Nitrophenyl)ethyl 5-[chloro(dimethyl)silyl]pentanoate typically involves multiple steps. One common method starts with the nitration of ethylbenzene to introduce the nitro group. This is followed by a Friedel-Crafts acylation to attach the ethyl chain. The final step involves the reaction of the resulting compound with chlorodimethylsilane in the presence of a base to form the silyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Nitrophenyl)ethyl 5-[chloro(dimethyl)silyl]pentanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Hydrolysis: The silyl ester can be hydrolyzed to form the corresponding carboxylic acid and silanol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, alcohols, bases like sodium hydroxide.
Hydrolysis: Water, acidic or basic conditions.
Major Products Formed
Reduction: 1-(2-Aminophenyl)ethyl 5-[chloro(dimethyl)silyl]pentanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 1-(2-Nitrophenyl)ethyl pentanoic acid and dimethylsilanol.
Applications De Recherche Scientifique
1-(2-Nitrophenyl)ethyl 5-[chloro(dimethyl)silyl]pentanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Potential use in the development of bioactive compounds and drug candidates.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(2-Nitrophenyl)ethyl 5-[chloro(dimethyl)silyl]pentanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the silyl ester can be hydrolyzed to release active carboxylic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Nitrophenyl)ethyl 5-[dimethylsilyl]pentanoate: Lacks the chloro group, leading to different reactivity.
1-(2-Nitrophenyl)ethyl 5-[trimethylsilyl]pentanoate: Contains a trimethylsilyl group instead of dimethylsilyl, affecting its steric properties.
1-(2-Nitrophenyl)ethyl 5-[chloro(trimethylsilyl)]pentanoate: Similar structure but with a trimethylsilyl group, altering its chemical behavior.
Uniqueness
1-(2-Nitrophenyl)ethyl 5-[chloro(dimethyl)silyl]pentanoate is unique due to the presence of both a nitrophenyl group and a chloro(dimethyl)silyl ester. This combination imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies.
Propriétés
Numéro CAS |
404353-10-2 |
|---|---|
Formule moléculaire |
C15H22ClNO4Si |
Poids moléculaire |
343.88 g/mol |
Nom IUPAC |
1-(2-nitrophenyl)ethyl 5-[chloro(dimethyl)silyl]pentanoate |
InChI |
InChI=1S/C15H22ClNO4Si/c1-12(13-8-4-5-9-14(13)17(19)20)21-15(18)10-6-7-11-22(2,3)16/h4-5,8-9,12H,6-7,10-11H2,1-3H3 |
Clé InChI |
NOLFFXXUQZFMDT-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)CCCC[Si](C)(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,10-Phenanthrolinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-, bromide](/img/structure/B14244469.png)

![(E)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-(prop-2-yn-1-yl)methanimine](/img/structure/B14244475.png)


![4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid](/img/structure/B14244503.png)


![{3-(Decyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol](/img/structure/B14244520.png)



![1,1'-[7H-Purine-2,6-diyldi(piperazine-4,1-diyl)]di(ethan-1-one)](/img/structure/B14244538.png)
